molecular formula C20H17N3OS2 B2914523 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide CAS No. 895419-69-9

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2914523
CAS No.: 895419-69-9
M. Wt: 379.5
InChI Key: XBPTXMNFLJLTPS-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 6, a thiophene-2-carboxamide moiety, and a pyridin-3-ylmethyl group. The pyridinylmethyl and thiophene groups introduce additional π-electron systems, which may enhance binding interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS2/c1-13-9-14(2)18-17(10-13)26-20(22-18)23(12-15-5-3-7-21-11-15)19(24)16-6-4-8-25-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPTXMNFLJLTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiazole Ring: Starting with 4,6-dimethyl-2-aminobenzenethiol, the benzothiazole ring can be formed through cyclization reactions.

    Attachment of Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction using pyridine-3-carboxaldehyde.

    Formation of Thiophene Carboxamide: The final step involves the formation of the thiophene carboxamide group through an amide coupling reaction using thiophene-2-carboxylic acid and appropriate coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesizers, high-throughput screening, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signaling pathways, metabolic pathways, or other biological processes affected by the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally distinct from other benzothiazole- and thiophene-containing derivatives. Below is a comparative analysis with three analogs (Table 1), highlighting key structural and functional differences.

Table 1: Structural and Functional Comparison

Compound Name / CID Molecular Formula Key Substituents Notable Properties
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide C₁₈H₁₆N₃OS₂ (predicted) - 4,6-dimethylbenzothiazole
- Pyridin-3-ylmethyl
- Thiophene-2-carboxamide
Enhanced π-stacking potential due to pyridine and thiophene moieties
CID 8892653: N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide C₁₅H₁₄N₂OS₂ - 4,6-dimethylbenzothiazole
- 3-methylthiophene
Lower molecular weight; reduced steric hindrance compared to pyridinyl derivative
878065-83-9: N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide C₁₂H₁₂N₄O₂S - Hydroxylamine
- Phenylimidazole
Higher solubility in polar solvents due to hydroxyl group
476465-24-4: Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate C₁₆H₁₆N₄O₅S₂ - Benzodioxole
- Thiadiazole
Increased metabolic stability due to ester group

Key Observations :

Substituent-Driven Bioactivity: The pyridin-3-ylmethyl group in the target compound introduces nitrogen-based hydrogen bonding capabilities, which are absent in CID 8892653. This may improve binding affinity to kinase targets compared to the simpler methyl-substituted analog .

Solubility and Stability :

  • The absence of polar groups (e.g., hydroxyl or ester) in the target compound may reduce aqueous solubility compared to 878065-83-9 and 476465-24-4. However, the pyridine ring could mitigate this through weak base behavior .

Structural Complexity :

  • The target compound’s combination of benzothiazole, pyridine, and thiophene rings increases steric complexity relative to simpler analogs. This could affect pharmacokinetic properties such as membrane permeability .

Research Findings and Limitations

  • Collision Cross-Section (CCS) Data : CID 8892653, a structural analog, has a predicted CCS of 190 Ų, suggesting that the target compound’s larger size (due to the pyridinylmethyl group) may result in a CCS >200 Ų. This has implications for its identification in mass spectrometry workflows .
  • Synthetic Challenges : Unlike 476465-24-4 (which features a stable ester group), the target compound’s amide and benzothiazole linkages may require specialized coupling reagents or protective strategies during synthesis.

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a synthetic compound that belongs to the benzothiazole and thiophene family. This compound has garnered attention in various fields of research due to its potential biological activities , including antimicrobial, anticancer, and anti-inflammatory properties. This article will provide a comprehensive review of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H17N3O1S2
  • Molecular Weight : 367.49 g/mol

Structural Features

FeatureDescription
Benzothiazole MoietyContains sulfur and nitrogen in the ring
Thiophene RingContributes to the compound's reactivity
Pyridine GroupEnhances interaction with biological targets

Anticancer Activity

Research indicates that compounds containing benzothiazole moieties exhibit significant anticancer activity. In a study evaluating the cytotoxic effects of similar derivatives on various cancer cell lines, it was found that derivatives with the benzothiazole structure demonstrated selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For instance, in vitro assays revealed that certain derivatives had an IC50 value as low as 0.004 μM against T-cell proliferation, indicating potent anticancer properties .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. A series of derivatives were tested against various bacterial strains, revealing that modifications to the benzothiazole core significantly influenced antimicrobial efficacy. For instance, compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Interaction : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
  • Metal Ion Complexation : The ability to form stable complexes with metal ions enhances its biological efficacy.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 = 0.004 μM in T-cell proliferation
AntimicrobialEnhanced activity against Gram-positive bacteria
Anti-inflammatoryModulation of inflammatory pathways

Case Study 1: Anticancer Efficacy

In a recent study published in Pharmaceutical Research, researchers synthesized a series of benzothiazole derivatives and evaluated their anticancer properties against MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines. The study demonstrated that certain derivatives exhibited selective cytotoxicity with EC50 values ranging from 28 ng/mL to 290 ng/mL across different cell lines .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of several benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the functional groups significantly impacted the antimicrobial activity, with some compounds achieving minimum inhibitory concentrations (MIC) lower than 10 µg/mL.

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